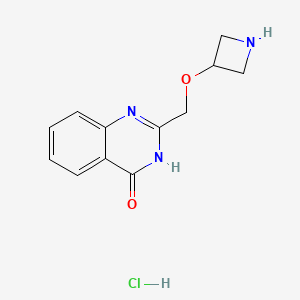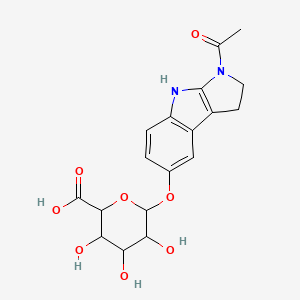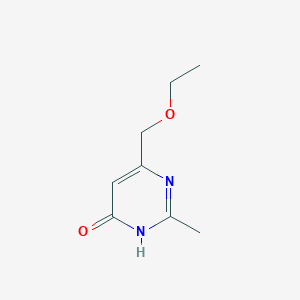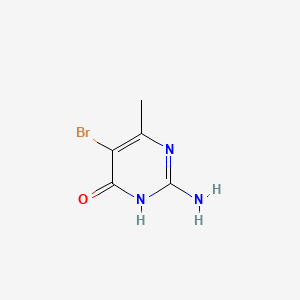
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride
Overview
Description
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride (2-AQH) is a quinazolinone derivative that has been studied extensively for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 2-AQH has been used in the synthesis of various compounds, and has been used as a building block for many drug molecules. 2-AQH has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The exact mechanism of action of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response, as well as by modulating the activity of transcription factors involved in the regulation of gene expression. Additionally, it has been suggested that 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride may act as an antioxidant, scavenging free radicals and inhibiting the activity of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride have been studied in a variety of systems. In vitro studies have shown that 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has anti-inflammatory and anti-cancer properties, and may be effective in the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases. Additionally, 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has been shown to have anti-viral and anti-bacterial properties. In vivo studies have shown that 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has anti-inflammatory and anti-cancer effects, and may be effective in the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases.
Advantages and Limitations for Lab Experiments
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is stable and has a low toxicity profile. However, there are some limitations to the use of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain consistent concentrations of the compound in the laboratory. Additionally, it has a relatively low solubility in water, which can make it difficult to dissolve and use in aqueous solutions.
Future Directions
There are several potential future directions for research on 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride. One potential direction is to further investigate its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and infectious diseases. Additionally, further research could be conducted to investigate its potential as a pro-drug, or a drug that is converted to an active form in the body. Additionally, further research could be conducted to investigate the mechanism of action of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride, and to further explore its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Finally, further research could be conducted to investigate the potential of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride as an antioxidant, and its potential to scavenge free radicals and inhibit the activity of reactive oxygen species.
Scientific Research Applications
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has been used extensively in scientific research, with studies conducted in a variety of fields. It has been used as a building block for many drug molecules, and has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has also been used in the synthesis of various compounds, and has been studied for its potential as a pro-drug, or a drug that is converted to an active form in the body.
properties
IUPAC Name |
2-(azetidin-3-yloxymethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c16-12-9-3-1-2-4-10(9)14-11(15-12)7-17-8-5-13-6-8;/h1-4,8,13H,5-7H2,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZGMHBJYYELQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=NC3=CC=CC=C3C(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)


![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
dimethylsilane](/img/structure/B1493658.png)
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)


![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)